molecular formula C13H16N2O5 B2604761 2-(3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1788589-69-4

2-(3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid

Cat. No.: B2604761
CAS No.: 1788589-69-4
M. Wt: 280.28
InChI Key: RTBSVDZOETYXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “2,5-dimethoxy phenylethylamine”, an important pharmaceutical intermediate, involves a sequence of reactions starting from “1,4-dimethoxy benzene” and "chloracetyl chloride" . Another study reported the synthesis of novel amides starting from “2,3-dimethoxybenzoic acid” or “3-acetoxy-2-methylbenzoic acid” and amine derivatives .


Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse. For example, the synthesis of “2,5-dimethoxy phenylethylamine” involves a Friedel-Crafts reaction . Another study reported the synthesis of novel amides involving the use of TEA as a base and THF as a solvent .

Scientific Research Applications

Supramolecular Complexes and Conformational Studies

Hydantoin-5-acetic acid, structurally similar to 2-(3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid, has been analyzed for its conformational preferences, which are crucial for the formation of supramolecular complexes. These complexes have implications in drug design and material science, offering insights into hydrogen bonding arrangements and molecular conformations (Gerhardt, Tutughamiarso, & Bolte, 2012).

Novel Synthetic Pathways

Research on derivatives of iminoimidazolidin-4-one, closely related to the target compound, demonstrates innovative synthetic pathways. These pathways enable the creation of a variety of compounds, potentially useful in medicinal chemistry and drug development (Shestakov, Sidorenko, & Shikhaliev, 2007).

Antimicrobial Activity

Derivatives of imidazolidine, akin to the compound , have shown promising antimicrobial activities. This suggests the potential of this compound derivatives in developing new antimicrobial agents, which is crucial in the fight against drug-resistant microbial strains (Magd El-Din, Roaiah, Elsharabasy, & Hassan, 2007).

Pharmacological Research

The structural analogs of this compound have been evaluated for their pharmacological profiles, including inhibitory activities against specific enzymes. This research avenue opens up potential therapeutic applications and drug development strategies, underscoring the compound's relevance in pharmacology (Hayashi et al., 1989).

Safety and Hazards

The safety data sheet for a related compound “(2,5-Dimethoxyphenyl)acetic acid” suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-19-9-3-4-11(20-2)10(7-9)15-6-5-14(13(15)18)8-12(16)17/h3-4,7H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBSVDZOETYXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.